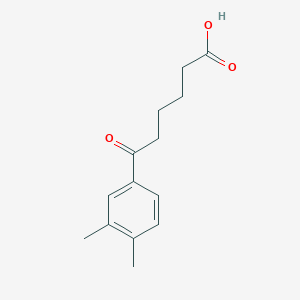

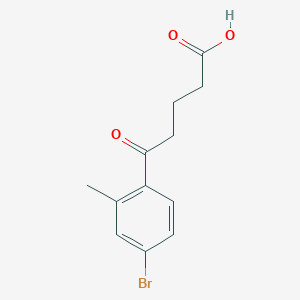

5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid” is a complex organic molecule. It contains a bromine atom, a methyl group, and a carboxylic acid group. The presence of these functional groups suggests that it could participate in various chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. For example, a bromo-methylphenyl group could potentially be introduced through electrophilic aromatic substitution . The exact synthesis route would depend on the available starting materials and the desired yield and purity.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a bromine atom could potentially make the molecule polar, affecting its physical and chemical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced by another group in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would all be determined by the types of intermolecular forces present .Aplicaciones Científicas De Investigación

Chemical Synthesis and Metabolism

- Synthesis and Nonenzymatic Transamination : A study by Beale, Gold, and Granick (1979) discusses the chemical synthesis of a compound similar to 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid, named 4,5-Dioxovaleric acid (DOVA). They detail its synthesis from 5-bromolevulinic acid and its subsequent nonenzymatic transamination to 5-aminolevulinic acid (ALA) (Beale, Gold, & Granick, 1979).

Endocrine Organ Function and Metabolic Pathways

- Brown and Beige Adipose Tissue : Whitehead et al. (2021) investigated brown and beige adipose tissue, focusing on metabolites like 3-methyl-2-oxovaleric acid and 5-oxoproline, which are structurally similar to 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid. These metabolites play a role in inducing a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes (Whitehead et al., 2021).

Bromophenol Derivatives and Anticancer Activity

- Bromophenol Derivatives : Zhao et al. (2004) isolated various bromophenol derivatives from the red alga Rhodomela confervoides, some of which share structural similarities with 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid. These compounds were tested for activity against human cancer cell lines and microorganisms, although they were found inactive (Zhao et al., 2004).

Photodynamic Therapy

- 5-Aminolevulinic Acid in Photodynamic Therapy : Betz et al. (2002) explored the use of 5-aminolevulinic acid (a compound related to DOVA) for photodynamic therapy in treating nasopharyngeal carcinoma. They found that 5-ALA induced protoporphyrin IX can significantly induce cell death through apoptosis following irradiation (Betz et al., 2002).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4-bromophenylboronic acid , are often used in Suzuki-Miyaura cross-couplings , which suggests that this compound might also interact with similar targets.

Mode of Action

The compound likely undergoes reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Similar compounds are known to participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can affect various biochemical pathways and their downstream effects.

Result of Action

The compound’s reactions at the benzylic position could lead to changes in its structure and its interaction with its targets, potentially leading to various molecular and cellular effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-bromo-2-methylphenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-8-7-9(13)5-6-10(8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJXKZBFCHORPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645384 |

Source

|

| Record name | 5-(4-Bromo-2-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid | |

CAS RN |

898767-31-2 |

Source

|

| Record name | 5-(4-Bromo-2-methylphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.